6|A-Hydroxy Prednisolone Acetate
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Overview
Description
6|A-Hydroxy Prednisolone Acetate is a synthetic glucocorticoid, a derivative of prednisolone. It is characterized by the presence of a hydroxyl group at the 6-alpha position and an acetate ester at the 21 position. This compound is known for its potent anti-inflammatory and immunosuppressive properties, making it valuable in various medical and scientific applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 6|A-Hydroxy Prednisolone Acetate involves several steps. One method starts with the oxidation of 21-hydroxypregna-1,4,9(11),16-tetraene-3,20-dione-21-acetate, followed by bromo-hydroxylation, debromination, and alcoholysis . Another method involves dissolving a crude product of 16 alpha-hydroxy prednisolone acetate in a mixed solvent of dichloromethane and alcohol, adding an organic acid, and then a hypochlorite aqueous solution under controlled temperature .
Industrial Production Methods
Industrial production methods focus on optimizing reaction conditions to achieve high purity and yield. For instance, the method involving dichloromethane and alcohol as solvents, followed by hypochlorite treatment, results in a product with over 99.5% purity . Another method uses zinc powder, chromium chloride hexahydrate, and mercaptopropionic acid under nitrogen protection to achieve a high yield and purity .
Chemical Reactions Analysis
Types of Reactions
6|A-Hydroxy Prednisolone Acetate undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones.
Reduction: Reduction of ketones to hydroxyl groups.
Substitution: Replacement of functional groups with others, such as halogenation.
Common Reagents and Conditions
Common reagents include hypochlorite for oxidation, zinc powder for reduction, and organic acids for substitution reactions. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
Major products formed from these reactions include various hydroxylated and acetylated derivatives of prednisolone, which have different pharmacological properties .
Scientific Research Applications
6|A-Hydroxy Prednisolone Acetate has a wide range of applications in scientific research:
Chemistry: Used as a starting material for synthesizing other glucocorticoid derivatives.
Biology: Studied for its effects on cellular processes and gene expression.
Medicine: Used in the treatment of inflammatory and autoimmune conditions.
Industry: Employed in the production of pharmaceuticals and as a reference standard in quality control.
Mechanism of Action
The mechanism of action of 6|A-Hydroxy Prednisolone Acetate involves binding to glucocorticoid receptors, leading to changes in gene expression that reduce inflammation and suppress immune responses. It affects various molecular targets and pathways, including the inhibition of pro-inflammatory cytokines and the promotion of anti-inflammatory proteins .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
Prednisolone: A closely related glucocorticoid with similar anti-inflammatory properties.
Prednisone: A prodrug that is converted to prednisolone in the liver.
Methylprednisolone: A methylated derivative with enhanced anti-inflammatory activity.
Uniqueness
6|A-Hydroxy Prednisolone Acetate is unique due to its specific hydroxylation and acetylation, which confer distinct pharmacokinetic and pharmacodynamic properties. These modifications can enhance its potency and reduce side effects compared to other glucocorticoids .
Properties
IUPAC Name |
[2-oxo-2-[(8S,9S,10R,13S,14S,17R)-6,11,17-trihydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]ethyl] acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30O7/c1-12(24)30-11-19(28)23(29)7-5-15-14-9-17(26)16-8-13(25)4-6-21(16,2)20(14)18(27)10-22(15,23)3/h4,6,8,14-15,17-18,20,26-27,29H,5,7,9-11H2,1-3H3/t14-,15-,17?,18?,20+,21-,22-,23-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RECKMAHULSZFNQ-RXLBCMOASA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC(=O)C1(CCC2C1(CC(C3C2CC(C4=CC(=O)C=CC34C)O)O)C)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OCC(=O)[C@]1(CC[C@@H]2[C@@]1(CC([C@H]3[C@H]2CC(C4=CC(=O)C=C[C@]34C)O)O)C)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30O7 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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